molecular formula C6H8FN B15204230 3-Fluoro-3-prop-2-ynyl-azetidine

3-Fluoro-3-prop-2-ynyl-azetidine

Cat. No.: B15204230
M. Wt: 113.13 g/mol
InChI Key: KANWYBMAOKZTLR-UHFFFAOYSA-N
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Description

3-Fluoro-3-prop-2-ynyl-azetidine is a small molecule that contains a four-membered ring structure known as azetidine. The presence of a fluorine atom and a propargyl group (prop-2-ynyl) attached to the ring suggests it might be a novel building block for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-prop-2-ynyl-azetidine typically involves the formation of the azetidine ring followed by the introduction of the fluorine and propargyl groups. One common method is the cyclization of appropriate precursors under specific conditions to form the azetidine ring. The fluorine atom can be introduced via nucleophilic substitution reactions, while the propargyl group can be added through alkylation reactions.

Industrial Production Methods

large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, as well as ensuring the scalability of the synthetic routes used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-prop-2-ynyl-azetidine can undergo various chemical reactions, including:

    Click Chemistry: The alkyne group can participate in click reactions with azides to form triazoles.

    Nucleophilic Substitution: The fluorine atom, depending on its position on the ring, might be susceptible to nucleophilic substitution reactions with various nucleophiles.

    Hydrolysis: The hydrochloride salt can undergo hydrolysis in water, releasing the neutral 3-prop-2-ynyl-azetidine molecule and a chloride ion.

Common Reagents and Conditions

    Click Chemistry: Typically involves copper(I) catalysts and azides.

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

    Hydrolysis: Requires water or aqueous solutions under mild conditions.

Major Products Formed

    Click Chemistry: Triazoles.

    Nucleophilic Substitution: Various substituted azetidines.

    Hydrolysis: Neutral 3-prop-2-ynyl-azetidine and chloride ions.

Scientific Research Applications

    Medicinal Chemistry: As a building block for the synthesis of bioactive molecules.

    Materials Science: Due to its reactive alkyne group and azetidine ring, it can be used in the development of new materials with specific properties.

    Chemical Biology: For the study of biological processes and the development of chemical probes.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-prop-2-ynyl-azetidine is not well-documented. its reactivity suggests it could interact with various molecular targets through its alkyne and fluorine groups. The alkyne group can participate in click chemistry reactions, while the fluorine atom can influence the electronic properties and reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroazetidine: Similar structure but lacks the propargyl group.

    3-Prop-2-ynylazetidine: Similar structure but lacks the fluorine atom.

Uniqueness

3-Fluoro-3-prop-2-ynyl-azetidine is unique due to the presence of both the fluorine atom and the propargyl group on the azetidine ring. This combination of functional groups provides distinct reactivity and potential for further chemical modification, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H8FN

Molecular Weight

113.13 g/mol

IUPAC Name

3-fluoro-3-prop-2-ynylazetidine

InChI

InChI=1S/C6H8FN/c1-2-3-6(7)4-8-5-6/h1,8H,3-5H2

InChI Key

KANWYBMAOKZTLR-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CNC1)F

Origin of Product

United States

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